(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, also known as 3',6-Disinapoylsucrose, is a natural product found in plants like Polygala glomerata and Polygala wattersii []. While research on this specific compound is limited, its individual components, sinapoyl and sucrose, have been explored for various scientific research applications.
3',6-Disinapoylsucrose is a complex oligosaccharide ester derived from the roots of Polygala tenuifolia, a plant traditionally used in Chinese medicine. This compound is characterized by its unique structure, which includes two sinapoyl groups esterified to a sucrose backbone. Its molecular formula is and it has a molecular weight of approximately 754.7 g/mol. The compound appears as a solid and has a melting point ranging from 129 to 141 °C .
These reactions can yield various derivatives, including alcohols, quinones, and substituted esters.
3',6-Disinapoylsucrose exhibits significant biological activities, particularly in neuroprotection and mood regulation:
The synthesis of 3',6-Disinapoylsucrose primarily involves esterification reactions:
Studies on 3',6-Disinapoylsucrose have shown that it interacts with various biological pathways:
Several compounds share structural or functional similarities with 3',6-Disinapoylsucrose. Here are a few notable examples:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Sinapic Acid | Hydroxycinnamic acid derivative | Precursor for esters; strong antioxidant |
Caffeic Acid | Another hydroxycinnamic acid | Known for anti-inflammatory properties |
Ferulic Acid | Similar structure with different functional groups | Antioxidant; used in skincare products |
3-Sinapoyl sucrose | Contains one sinapoyl group attached to sucrose | Less potent than 3',6-disinapoylsucrose |
The uniqueness of 3',6-Disinapoylsucrose lies in its dual sinapoyl substitution on the sucrose molecule, enhancing its biological activity compared to similar compounds.
3',6-Disinapoylsucrose belongs to the class of phenylpropanoid sucrose esters, which are plant-derived metabolites characterized by a sucrose core connected to one or more phenylpropanoid moieties through ester linkages. The compound is systematically classified as a hydroxycinnamic acid derivative, specifically featuring two sinapoyl groups attached to the sucrose framework. The official IUPAC nomenclature describes it as [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate.
The compound is known by several synonymous names including 3,6'-disinapoyl sucrose, (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, and β-D-(3-sinapoyl)fructofuranosyl-α-D-(6-sinapoyl)glucopyranoside. The Chemical Abstracts Service (CAS) registry number 139891-98-8 serves as the definitive identifier for this compound in chemical databases and regulatory documentation. Within the broader classification system, this compound represents a specific substitution pattern of the phenylpropanoid sucrose ester family, distinguished by the precise positioning of sinapoyl groups at the 3' and 6 positions of the sucrose molecule.
The molecular structure of 3',6-disinapoylsucrose exhibits a complex arrangement featuring a central sucrose unit with two sinapoyl substituents strategically positioned to confer specific biological activities. The molecular formula C34H42O19 indicates the presence of 34 carbon atoms, 42 hydrogen atoms, and 19 oxygen atoms, resulting in a molecular weight of 754.7 g/mol. The structural architecture consists of a disaccharide backbone formed by glucose and fructose units linked through a glycosidic bond, with sinapoyl groups attached at the 3' position of the fructose moiety and the 6 position of the glucose unit.
Each sinapoyl group contributes a phenylpropanoid framework characterized by a 4-hydroxy-3,5-dimethoxyphenyl ring connected to an acrylic acid moiety through an extended conjugated system. The presence of multiple hydroxyl groups throughout the molecule, particularly on the sugar backbone and the phenolic rings, creates numerous opportunities for hydrogen bonding interactions that influence both solubility characteristics and biological activity. The stereochemical configuration of the sucrose backbone maintains the natural D-glucose and D-fructose configurations, ensuring compatibility with biological recognition systems and enzymatic processes.
The compound's three-dimensional structure reveals that conformer generation is restricted due to the large number of atoms and high molecular flexibility. This structural complexity contributes to the molecule's ability to interact with multiple biological targets while maintaining sufficient rigidity for specific receptor binding. The extended conjugated systems within the sinapoyl groups provide chromophoric properties that enable spectroscopic characterization and may contribute to the compound's antioxidant capabilities.
3',6-Disinapoylsucrose exhibits distinctive physical properties that reflect its complex molecular structure and multiple functional groups. The compound presents as a yellow amorphous powder with a defined melting point of 129°C, indicating reasonable thermal stability for laboratory handling and formulation development. The relatively high melting point suggests strong intermolecular interactions, likely arising from extensive hydrogen bonding networks formed by the numerous hydroxyl groups present throughout the molecule.
Property | Value | Reference |
---|---|---|
Molecular Formula | C34H42O19 | |
Molecular Weight | 754.7 g/mol | |
Melting Point | 129°C | |
Storage Temperature | +2 to +8°C | |
Physical Form | Yellow amorphous powder | |
Purity (Commercial) | ≥95% |
The compound demonstrates limited thermal stability above its melting point, necessitating storage under refrigerated conditions between +2 to +8°C to maintain chemical integrity. This temperature sensitivity reflects the presence of ester linkages that may undergo hydrolysis under elevated temperature conditions. The compound exhibits solubility in polar organic solvents including dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. This broad solubility profile facilitates various analytical procedures and potential formulation strategies for biological studies.
The water classification group (WGK) rating of 1 indicates low hazard to water environments, suggesting minimal environmental impact concerns for laboratory use. The compound's stability profile requires protection from air and light during storage, indicating potential susceptibility to oxidative degradation and photochemical reactions. These storage requirements are consistent with the presence of phenolic groups and conjugated double bonds that are susceptible to atmospheric oxidation and photodegradation processes.
Spectroscopic analysis of 3',6-disinapoylsucrose provides definitive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance (1H-NMR) spectroscopy reveals characteristic signals for the sinapoyl groups, including distinctive patterns at δ 7.69 (1H, d, J = 16.0 Hz) and δ 6.49 (1H, d, J = 16.0 Hz) corresponding to the trans-configured olefinic protons of the first sinapoyl unit. Additional signals at δ 6.93 (2H, s) represent the aromatic protons of the substituted benzene ring, while methoxy group signals appear at δ 3.90 (6H, s).
The second sinapoyl group displays similar but distinct resonances at δ 7.61 (1H, d, J = 16.0 Hz) and δ 6.47 (1H, d, J = 16.0 Hz) for the olefinic protons, with aromatic signals at δ 6.88 (2H, s) and methoxy resonances at δ 3.85 (6H, s). The sucrose backbone contributes a characteristic set of signals in the carbohydrate region, confirming the integrity of the disaccharide framework. The coupling constants observed in the 1H-NMR spectrum indicate trans-configuration of the double bonds in both sinapoyl units, consistent with the natural E-geometry typically found in cinnamic acid derivatives.
Carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy provides detailed information about the carbon framework, with signals corresponding to both the aromatic carbons of the sinapoyl groups and the aliphatic carbons of the sucrose backbone. The 13C-NMR data demonstrates consistency with literature values for related phenylpropanoid sucrose esters, confirming structural assignments. Infrared (IR) spectroscopy reveals absorption bands characteristic of hydroxyl groups, ester carbonyls, and aromatic systems, providing additional structural confirmation. The phosphorus-31 (31P-NMR) and additional analytical techniques confirm the assigned molecular structure and ensure purity verification.
3',6-Disinapoylsucrose occupies a distinctive position within the phenylpropanoid sucrose ester (PSE) family, representing one of approximately 150 reported naturally occurring compounds in this class. Phenylpropanoid sucrose esters are structurally characterized by a sucrose core connected to one or more Ph-CH=CH-CO- moieties through ester linkages, creating a diverse family of bioactive natural products. The specific substitution pattern of 3',6-disinapoylsucrose, with sinapoyl groups positioned at the 3' and 6 locations, represents a relatively common but biologically significant arrangement within this family.
The synthesis of phenylpropanoid sucrose esters has been recognized as challenging due to their distinct and diverse substitution patterns at the sugar framework. Recent advances in orthogonal protection and deprotection strategies have enabled more precise synthetic approaches to these compounds, starting from protected sucrose derivatives such as 2,1':4,6-di-O-diisopropylidene sucrose. These synthetic methodologies potentially provide access to the broader PSE family and enable custom synthesis of unnatural derivatives for industrial applications.
Within the biological activity spectrum of phenylpropanoid sucrose esters, 3',6-disinapoylsucrose demonstrates particularly notable neuroprotective and antidepressant properties. This compound, along with other PSEs, exhibits diverse pharmacological activities including antitumor, antibacterial, antioxidant, antiviral, anti-inflammatory, and glycosidase inhibitory activities. The specific sinapoyl substitution pattern contributes to the compound's ability to cross biological barriers and interact with neuronal systems, distinguishing it from other PSEs with different substitution patterns or alternative phenylpropanoid groups.